8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
説明
特性
IUPAC Name |
6-(3-chlorophenyl)-4-methyl-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O2/c1-24-18-17(19(29)28(21(24)30)11-10-25-8-3-2-4-9-25)27-13-12-26(20(27)23-18)16-7-5-6-15(22)14-16/h5-7,14H,2-4,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGXSBMQKFHQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCN(C4=N2)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic derivative belonging to the class of imidazopyridines. Its biological activity has been the subject of various studies aimed at understanding its pharmacological potential. This article delves into its biological activity, synthesizing findings from diverse sources.
The molecular formula of the compound is , with a molecular weight of approximately 442.95 g/mol. The structure incorporates a piperidine moiety and a chlorophenyl group, which are significant for its biological interactions.
Antidiabetic Activity
Several studies have investigated the antidiabetic potential of imidazopyridine derivatives similar to the compound . Research indicates that these compounds can influence glucose metabolism and insulin sensitivity.
Key Findings:
- Compounds with similar structures have shown significant reductions in blood glucose levels in diabetic models.
- For instance, derivatives synthesized with thiazolidinedione frameworks demonstrated hypoglycemic effects comparable to standard medications like pioglitazone .
Antimicrobial Activity
The antimicrobial properties of imidazopyridine derivatives have also been explored. These compounds exhibit activity against various bacterial strains.
Case Study:
In a study assessing the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, derivatives showed promising results, suggesting that structural modifications could enhance their activity .
COX Inhibition and Anti-inflammatory Effects
Some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Research Insights:
- Certain analogs demonstrated selective inhibition of COX-2 over COX-1, indicating potential as anti-inflammatory agents without the gastrointestinal side effects associated with non-selective NSAIDs .
Table 1: Summary of Biological Activities
Table 2: Antidiabetic Efficacy Comparison
| Compound Name | Dose (mg/kg) | % Reduction in Glucose Level |
|---|---|---|
| Compound A | 10 | 42.48 |
| Compound B | 30 | 58.36 |
| Pioglitazone | 50 | 75.43 |
類似化合物との比較
Structural and Molecular Property Comparisons
Key structural analogs and their differences are summarized below:
Key Observations :
- The target compound’s piperidinylethyl chain distinguishes it from analogs with aminoethyl or tetramethyl substituents. Piperidine’s basic nitrogen may improve membrane permeability and receptor binding .
Bioactivity and Target Profiling
- Serotonin/Dopamine Receptor Affinity: Analogs with alkylaminoethyl chains (e.g., ) show moderate affinity for 5-HT₁ₐ and D₂ receptors. The piperidinylethyl group in the target compound may enhance selectivity for these targets due to improved hydrophobic interactions .
- PDE Inhibition : Compound 5 (Zagórska et al.) inhibits PDE4B1 (IC₅₀ = 120 nM) and PDE10A (IC₅₀ = 85 nM). The target compound’s dihydro core and piperidine chain could modulate PDE isoform selectivity, though computational predictions (e.g., QSAR models) are needed .
Computational Similarity and Activity Landscape
- Tanimoto Similarity Index : Using Morgan fingerprints (radius = 2), the target compound shares ~65–75% similarity with 8-(3-Cl-phenyl)-substituted purine derivatives, suggesting overlapping bioactivity profiles .
- Activity Cliffs: Minor structural changes (e.g., replacing piperidine with pyrrolidine) may cause significant potency shifts. For example, pyrrolidine analogs of similar compounds exhibit 10-fold lower PDE4B1 inhibition due to reduced basicity and steric fit .
Pharmacokinetic Predictions
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
